An In-Depth Technical Guide to 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid (CAS No. 1079402-25-7)
An In-Depth Technical Guide to 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid (CAS No. 1079402-25-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both an electron-donating methoxy group and a lipophilic, electron-withdrawing trifluoromethoxy group, imparts distinct reactivity and properties that make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical characteristics, a detailed synthesis protocol, its application in palladium-catalyzed cross-coupling reactions, and essential safety information. The CAS number for this compound is 1079402-25-7.[1]
Physicochemical Properties
The strategic placement of the methoxy and trifluoromethoxy groups on the phenylboronic acid scaffold significantly influences its electronic properties and reactivity. The methoxy group at the 5-position acts as an electron-donating group through resonance, enhancing the nucleophilicity of the aromatic ring. Conversely, the trifluoromethoxy group at the 2-position is strongly electron-withdrawing and increases lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of derivative compounds in drug discovery. A study on (trifluoromethoxy)phenylboronic acid isomers suggests that the position of the -OCF3 group influences the acidity of the boronic acid, with ortho-substituted isomers generally being less acidic.[2]
A summary of the key physicochemical properties is presented in the table below:
| Property | Value |
| CAS Number | 1079402-25-7 |
| Molecular Formula | C8H8BF3O4 |
| Molecular Weight | 235.95 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
Data sourced from commercial supplier specifications.
Synthesis of 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid
The synthesis of arylboronic acids is a well-established transformation in organic chemistry, often proceeding via the reaction of an organometallic species with a borate ester. A common and effective method involves the lithiation of an aryl halide followed by quenching with a trialkyl borate. The following protocol is a representative procedure adapted from established methods for the synthesis of substituted phenylboronic acids.[3]
Experimental Protocol: Synthesis from 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
This protocol outlines the synthesis of 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid starting from the corresponding aryl bromide. The rationale behind this approach is the regioselective formation of an aryllithium species at the position of the bromine atom, which then reacts with the electrophilic boron center of the trialkyl borate.
Materials:
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2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Triisopropyl borate
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Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 2-bromo-4-methoxy-1-(trifluoromethoxy)benzene (1.0 equivalent) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The low temperature is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The use of a trialkyl borate provides an electrophilic boron source for the transmetalation reaction.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester to the desired boronic acid.
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Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to afford 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
The electronic nature of the substituents on the phenylboronic acid plays a critical role in the efficiency of the Suzuki-Miyaura coupling. The electron-donating methoxy group in the 5-position of the title compound can facilitate the transmetalation step of the catalytic cycle, which is often the rate-determining step. This can lead to higher reaction rates and yields compared to unsubstituted or electron-deficient phenylboronic acids.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equivalent)
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5-Methoxy-2-(trifluoromethoxy)phenylboronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 2-5 mol%)
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Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate) (2.0 equivalents)
-
Degassed solvent (e.g., a mixture of toluene and water, or dioxane and water)
Step-by-Step Methodology:
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Reaction Setup: In a Schlenk flask, combine the aryl halide, 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for the stability and activity of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As with all laboratory chemicals, 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be universally available, data from structurally similar phenylboronic acids indicate that it should be treated as a potential irritant.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
In Case of Exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
Conclusion
5-Methoxy-2-(trifluoromethoxy)phenylboronic acid is a highly functionalized and valuable reagent for organic synthesis. Its unique electronic and steric properties make it an attractive building block for the construction of complex biaryl compounds, particularly in the context of drug discovery and materials science. The synthetic and application protocols provided in this guide, grounded in established chemical principles, offer a framework for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical reagent, adherence to proper safety and handling procedures is paramount to ensure a safe and successful experimental outcome.
References
-
MySkinRecipes. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. [Link]
-
FAQ. Preparation of 4-METHOXY-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID. [Link]
-
PubMed. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate. [Link]
-
Adamczyk-Woźniak, A., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- Google Patents. Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
- Google Patents.
-
European Patent Office. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. [Link]
- Google Patents. Synthesis method of 5-methoxy-2-tetralone.
- Google Patents. Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. (5-METHOXY-2-(TRIFLUOROMETHOXY)PHENYL)BORONIC ACID [cymitquimica.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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